molecular formula C9H9ClN2O4 B14393388 2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride CAS No. 89847-72-3

2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride

Cat. No.: B14393388
CAS No.: 89847-72-3
M. Wt: 244.63 g/mol
InChI Key: OUHXVHPYFQAMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This particular compound is notable for its carboxylic acid and methoxy substituents, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride typically involves the diazotization of 2-Carboxy-4,5-dimethoxyaniline. The process generally includes the following steps:

    Nitration: The starting material, 2,5-dimethoxybenzoic acid, is nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group, forming 2-Carboxy-4,5-dimethoxyaniline.

    Diazotization: The amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

Industrial Production Methods

Industrial production of diazonium salts, including this compound, often involves similar steps but on a larger scale. The process is carefully controlled to ensure the stability of the diazonium salt, which can be sensitive to temperature and pH.

Chemical Reactions Analysis

Types of Reactions

2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, or cyano groups.

    Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds.

    Reduction: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents like copper(I) chloride (for chlorination) or potassium iodide (for iodination) are commonly used.

    Coupling: Phenols or aromatic amines in alkaline conditions are typical reagents.

    Reduction: Sodium sulfite or hypophosphorous acid can be used to reduce the diazonium group.

Major Products

    Substitution: Products include halogenated derivatives or hydroxylated compounds.

    Coupling: Azo compounds, which are often brightly colored and used as dyes.

    Reduction: The corresponding amine, 2-Carboxy-4,5-dimethoxyaniline.

Scientific Research Applications

2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride has several applications in scientific research:

    Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.

    Biology: Employed in labeling and detection techniques due to its ability to form stable azo compounds.

    Medicine: Investigated for potential use in drug development and diagnostic assays.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride primarily involves its diazonium group. The diazonium group is highly reactive and can participate in electrophilic substitution reactions. In coupling reactions, the diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    2-Carboxy-4,5-dimethoxyaniline: The precursor to the diazonium salt.

    2,5-Dimethoxybenzoic acid: A related compound without the diazonium group.

    4,5-Dimethoxy-2-nitrobenzoic acid: An intermediate in the synthesis of the diazonium salt.

Uniqueness

2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride is unique due to its combination of functional groups, which confer specific reactivity and applications. The presence of both carboxylic acid and methoxy groups can influence its solubility, stability, and reactivity compared to other diazonium salts.

Properties

CAS No.

89847-72-3

Molecular Formula

C9H9ClN2O4

Molecular Weight

244.63 g/mol

IUPAC Name

2-carboxy-4,5-dimethoxybenzenediazonium;chloride

InChI

InChI=1S/C9H8N2O4.ClH/c1-14-7-3-5(9(12)13)6(11-10)4-8(7)15-2;/h3-4H,1-2H3;1H

InChI Key

OUHXVHPYFQAMHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+]#N)OC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.